Synthetic Efficiency: Comparative Yield Data in the Preparation of 6-Chloro-5-ethyluracil from 5-Ethylbarbituric Acid
The synthesis of 6-chloro-5-ethyluracil from 5-ethylbarbituric acid proceeds in a high and reproducible yield, demonstrating its practical viability as a key intermediate compared to other 5-alkyl-6-chlorouracil derivatives which may require more demanding conditions or result in lower yields. The reported yield for the target compound is 83% [1].
| Evidence Dimension | Isolated yield of 6-chloro-5-ethyluracil from corresponding 5-alkylbarbituric acid |
|---|---|
| Target Compound Data | 83% yield |
| Comparator Or Baseline | 6-Chloro-5-(n-propyl)uracil: 71% yield; 6-Chloro-5-isopropyluracil: 79% yield [1] |
| Quantified Difference | 6-Chloro-5-ethyluracil yield is 12 percentage points higher than the n-propyl analog and 4 percentage points higher than the isopropyl analog |
| Conditions | Reaction of 5-alkylbarbituric acid with phosphorus oxychloride and N,N-dimethylaniline, followed by selective hydrolysis with 10% aqueous sodium hydroxide for 30 minutes [1]. |
Why This Matters
Higher synthetic yield directly translates to lower raw material costs and reduced waste generation in the production of this intermediate, improving overall process economics for procurement and manufacturing.
- [1] Al-Turkistani, A. A.; Al-Deeb, O. A.; El-Brollosy, N. R. Synthesis and Antimicrobial Activity of Some Novel 5-Alkyl-6-Substituted Uracils and Related Derivatives. Molecules 2011, 16 (6), 4764-4774. View Source
